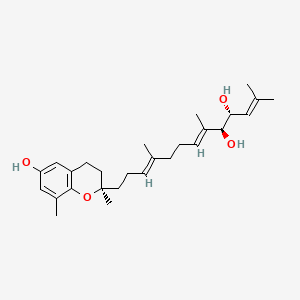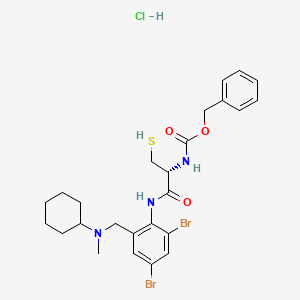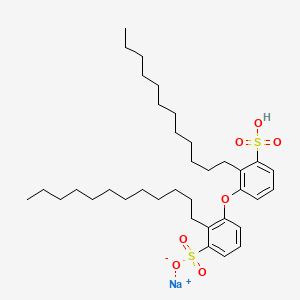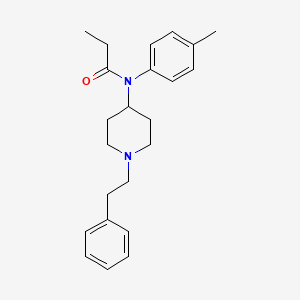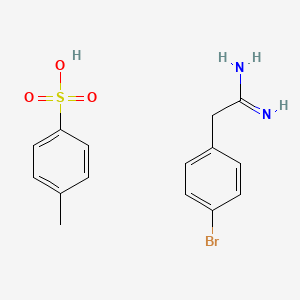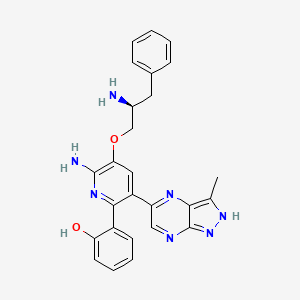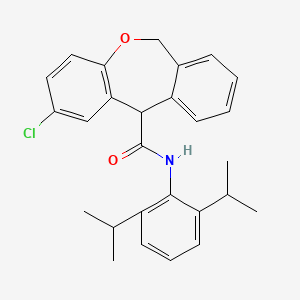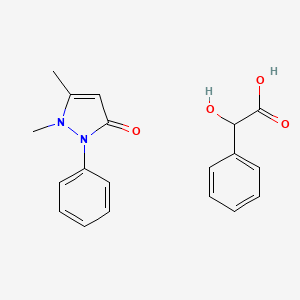
Antipyrine mandelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antipyrine mandelate: is a compound formed by the combination of antipyrine and mandelic acid. Antipyrine, also known as phenazone, is a pyrazolone derivative with analgesic and antipyretic properties. Mandelic acid is an aromatic alpha hydroxy acid derived from almonds. The combination of these two compounds results in this compound, which has been studied for its various pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine mandelate typically involves the reaction of antipyrine with mandelic acid. The process can be summarized as follows:
Starting Materials: Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) and mandelic acid (C8H8O3).
Reaction: The two compounds are mixed in a suitable solvent, often ethanol or methanol, under reflux conditions.
Formation of this compound: The reaction proceeds through the formation of a salt, where the carboxyl group of mandelic acid reacts with the nitrogen atom of antipyrine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Mixing: Large quantities of antipyrine and mandelic acid are mixed in industrial reactors.
Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity.
Purification: The resulting product is purified through crystallization or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Antipyrine mandelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups attached.
科学的研究の応用
Antipyrine mandelate has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its analgesic and antipyretic effects, as well as its potential use in drug formulations.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of antipyrine mandelate involves its interaction with various molecular targets and pathways:
Analgesic Effect: Antipyrine exerts its analgesic effect by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation.
Antipyretic Effect: The compound reduces fever by acting on the hypothalamus to promote heat dissipation and reduce heat production.
Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.
類似化合物との比較
Similar Compounds
Antipyrine: The parent compound with similar analgesic and antipyretic properties.
Mandelic Acid: An aromatic alpha hydroxy acid with antimicrobial properties.
Phenazone Derivatives: Other derivatives of phenazone with varying pharmacological activities.
Uniqueness
Antipyrine mandelate is unique due to its combined properties derived from both antipyrine and mandelic acid. This combination enhances its pharmacological profile, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
603-64-5 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11) |
InChIキー |
ICBPURKUPVLVCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


